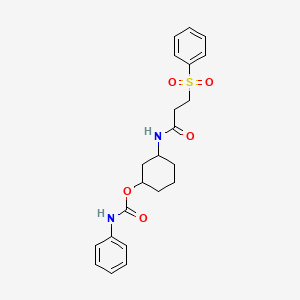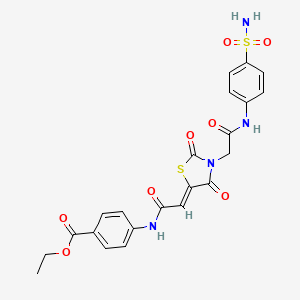
Ethyl 2-(2-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)thiazol-4-yl)acetate is a complex organic compound with a diverse range of potential applications, especially in scientific research. Its structure consists of multiple functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes:
Step 1: Synthesis of Intermediate Compounds
Begin with the synthesis of 2,2-dimethyl-2,3-dihydrobenzofuran, reacting 2,3-dihydrobenzofuran with isobutylene using a Friedel-Crafts alkylation reaction.
Protect the hydroxyl group in the intermediate to avoid unwanted reactions.
Step 2: Formation of the Thiazole Ring
Use a Hantzsch thiazole synthesis, combining alpha-haloketone and a thioamide under acidic conditions.
Couple the synthesized thiazole derivative with the intermediate compound obtained in Step 1.
Step 3: Formation of the Final Compound
Introduce ethyl bromoacetate to the thiazole intermediate under base-catalyzed conditions to form the ester linkage.
Purify the final product using column chromatography.
Industrial Production Methods:
Industrial production generally follows similar synthetic routes but uses more efficient processes and larger-scale equipment to optimize yield and purity. Catalysts and automated systems may be employed to ensure consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation
Ethyl 2-(2-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)thiazol-4-yl)acetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction
Reduction can be achieved using reagents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution
Nucleophilic substitutions are possible, particularly on the benzofuran ring, using halides or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Nucleophiles: : Halides, alkoxides.
Major Products:
Oxidation Products: : Carboxylic acids, ketones.
Reduction Products: : Alcohols.
Substitution Products: : Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry:
Used as a precursor in the synthesis of more complex molecules.
Investigated for its potential to form stable complexes with metals.
Biology:
Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Used in the development of biochemical assays and studies.
Medicine:
Investigated for its ability to interact with biological receptors.
Industry:
Potential use in the development of new materials due to its unique chemical structure.
Studied for its applications in organic electronics.
Mechanism of Action
Ethyl 2-(2-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)thiazol-4-yl)acetate exerts its effects through various pathways:
Molecular Targets: : Enzymes, receptors, and ion channels.
Pathways Involved: : Inhibition of specific enzymes, modulation of receptor activity, and altering ion channel permeability.
Comparison with Similar Compounds
Ethyl 2-(2-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)thiazol-4-yl)acetate stands out due to its unique combination of functional groups that impart distinct chemical and biological properties.
Similar Compounds
Ethyl 2-(4-(benzyloxy)-2-(thiazol-4-yl)acetamido)benzoate.
Ethyl 2-(4-(methoxy)-2-(thiazol-4-yl)acetamido)benzoate.
How's that for a deep dive into a compound? Anything you'd like to discuss further?
Properties
IUPAC Name |
ethyl 2-[2-[[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-4-30-21(28)12-19-15-33-24(26-19)27-23(29)17-10-8-16(9-11-17)14-31-20-7-5-6-18-13-25(2,3)32-22(18)20/h5-11,15H,4,12-14H2,1-3H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXIPSQCSRSBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine](/img/structure/B2728464.png)

![4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine](/img/structure/B2728468.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2728469.png)
![2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2728470.png)
![3-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2728471.png)





![5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid](/img/structure/B2728482.png)

